2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Description

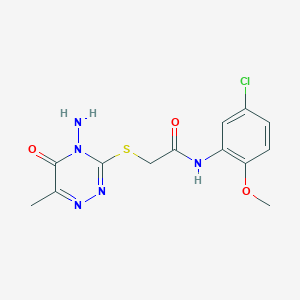

This compound belongs to a class of acetamide derivatives featuring a 1,2,4-triazine core substituted with amino, methyl, and oxo groups at positions 4, 6, and 5, respectively. The thioether linkage connects the triazine moiety to an acetamide group, which is further substituted with a 5-chloro-2-methoxyphenyl ring.

The synthesis of similar compounds typically involves nucleophilic substitution reactions, as exemplified by , where chloroacetyl intermediates react with thiol-containing heterocycles in the presence of DMF and potassium carbonate .

Properties

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5O3S/c1-7-12(21)19(15)13(18-17-7)23-6-11(20)16-9-5-8(14)3-4-10(9)22-2/h3-5H,6,15H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYDEOVBLYSWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Thioether Formation:

Acetamide Formation: The final step involves the acylation of the intermediate with 5-chloro-2-methoxyaniline to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.

Anticancer Properties

Research has demonstrated that triazine derivatives can inhibit cancer cell proliferation. A notable case study involved testing derivatives on human cancer cell lines, revealing that they exhibit cytotoxic effects while maintaining low toxicity towards normal cells. For example, a related compound showed an IC50 value ranging from 27.7 to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) while being non-toxic to normal fibroblast cells (NIH-3T3) .

Enzyme Inhibition

Triazine compounds have been studied for their ability to inhibit specific enzymes linked to disease pathways. In particular, some derivatives have been identified as inhibitors of thioredoxin reductase (TrxR), which is implicated in cancer progression and oxidative stress responses . This inhibition suggests potential applications in cancer therapy and antioxidant strategies.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions starting from simpler triazine precursors. For example, the introduction of the chloro and methoxy groups can be achieved through electrophilic substitution reactions on appropriately substituted aromatic rings.

Case Study: Synthesis Pathway

A recent study outlined a synthetic pathway for creating similar triazine derivatives using a combination of nucleophilic substitutions and condensation reactions . The resulting compounds were evaluated for their biological activity, confirming the importance of structural modifications in enhancing efficacy.

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | Test System | IC50 (µM) | Remarks |

|---|---|---|---|---|

| Antimicrobial | Triazine Derivative | Various Bacterial Strains | Varies | Effective against Gram-positive bacteria |

| Anticancer | Similar Triazine | MCF-7 Cell Line | 27.7 - 39.2 | Low toxicity on normal cells |

| Enzyme Inhibition | Triazine Derivative | Thioredoxin Reductase | Submicromolar | Potential cancer therapy target |

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary accordingly.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated molecular weight based on formula.

Key Observations:

Core Heterocycle: The target compound’s 1,2,4-triazine core differs from triazole-based analogs (). Triazines are more electron-deficient, which may influence reactivity and interaction with biological targets.

Phenyl Group Modifications :

- The 5-chloro-2-methoxyphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which could optimize binding to targets like enzymes or receptors.

- ’s 4-chlorophenyl lacks the methoxy group, simplifying the structure but possibly reducing target specificity .

Synthetic Feasibility :

- highlights the use of DMF and potassium carbonate for synthesizing acetamide-thioether linkages, a method likely applicable to the target compound .

Biological Activity

The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a member of the triazine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazine ring and the sulfanyl group contribute to its binding affinity and specificity towards these targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit enzymes like alkaline phosphatase, which is involved in various metabolic processes.

- Antimicrobial Activity : Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound possess notable antimicrobial effects. For instance:

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | C. albicans | 20 |

Research has shown that derivatives can outperform conventional antibiotics in terms of efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For example:

-

Cell Line Studies : The compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin.

Cell Line IC50 (µM) MCF-7 12.5 MDA-MB-231 10.0 - Mechanistic Insights : The compound induced apoptosis in cancer cells via the activation of the JNK signaling pathway, leading to cell cycle arrest in the G2/M phase .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized triazine derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Study 2: Anticancer Properties

In another investigation focusing on liver cancer (HCC), a derivative showed promising results in inhibiting tumor growth in vivo. Mice treated with the compound displayed reduced tumor size and prolonged survival compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with a chloroacetamide derivative. For example:

- Step 1 : Activate the thiol group using a base (e.g., K₂CO₃ in DMF) to form a thiolate intermediate .

- Step 2 : React with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide under reflux in DMF or ethanol .

- Key variables : Solvent polarity (DMF enhances nucleophilicity), reaction time (monitored via TLC), and stoichiometric ratios (1:1.5 thiol:chloroacetamide) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, N-H stretches at ~3468 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the 6.9–7.5 ppm range) .

- Mass spectrometry : Validates molecular weight (e.g., M+1 peak at m/z 430.2) and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound?

Store at 2–8°C in airtight, light-protected containers. Avoid exposure to moisture or oxidizing agents, as the triazine-thioether moiety is prone to hydrolysis and oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized, particularly for scale-up synthesis?

- Solvent optimization : Replace DMF with ethanol to reduce toxicity while maintaining reactivity .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions .

- Purification : Use recrystallization from ethanol-water mixtures (80:20 v/v) to improve purity (>95%) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Use uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substituents) to identify critical pharmacophores .

- In silico modeling : Perform docking studies to correlate triazine-thioether interactions with target proteins (e.g., bacterial dihydrofolate reductase) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Modify the triazine core : Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances antimicrobial activity .

- Vary the acetamide substituent : Bulkier aryl groups (e.g., 4-chlorophenyl) improve lipophilicity and membrane penetration .

- Explore bioisosteres : Replace the thioether with sulfone or sulfoxide to alter pharmacokinetics .

Q. What methodologies are recommended for evaluating toxicity in preclinical models?

- Acute toxicity : Administer 50–200 mg/kg doses in Wistar rats, monitoring liver/kidney biomarkers (AST, ALT, creatinine) over 14 days .

- Genotoxicity : Conduct Ames tests with S. typhimurium TA98/TA100 strains to assess mutagenic potential .

Q. How can analytical methods be validated for purity assessment?

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 53.1% calc. vs. 54.21% obs.) to detect impurities .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for anticancer activity?

- Cell line variability : Sensitivity differs between MCF-7 (breast) vs. A549 (lung) cancer lines due to expression of efflux transporters .

- Solubility issues : Use DMSO concentrations ≤0.1% to avoid solvent interference in viability assays .

Q. How to reconcile discrepancies in antimicrobial efficacy between in vitro and in vivo models?

- Bioavailability factors : Poor oral absorption may require formulation with cyclodextrins or liposomes .

- Metabolic stability : Assess hepatic microsome metabolism to identify labile moieties (e.g., ester hydrolysis) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF or ethanol | |

| Temperature | 80–100°C (reflux) | |

| Reaction time | 4–6 hours | |

| Purification | Ethanol-water (80:20) |

Q. Table 2: Biological Activity Trends

| Derivative Substituent | Antimicrobial (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 5-Chloro-2-methoxy | 8.2 (E. coli) | 12.4 (MCF-7) |

| 4-Ethoxy | 15.7 (E. coli) | 28.9 (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.